molecular formula C16H13NO2S B7831422 methyl 3-(phenylthio)-1H-indole-2-carboxylate CAS No. 116757-24-5

methyl 3-(phenylthio)-1H-indole-2-carboxylate

Cat. No.: B7831422
CAS No.: 116757-24-5
M. Wt: 283.3 g/mol
InChI Key: ZFFZRQNMJVPVBG-UHFFFAOYSA-N
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Description

Methyl 3-(phenylthio)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C16H13NO2S and its molecular weight is 283.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Conformationally Constrained Tryptophan Derivatives

    Methyl 3-(phenylthio)-1H-indole-2-carboxylate analogues have been synthesized for peptide and peptoid conformation studies. These compounds feature a ring structure that restricts the side chain's conformational flexibility, facilitating further derivatization (Horwell et al., 1994).

  • Synthesis of Indole Derivatives

    A method for synthesizing 1-methyl-1H-indole-3-carboxylates, including phenyl bromoacetate derivatives, using cross-dehydrogenative coupling, highlights the versatility of these compounds in chemical synthesis (Akbari & Faryabi, 2023).

  • Creation of Pyrimido[5,4-b]Indole Derivatives

    The reaction of methyl 3-amino-1H-indole-2-carboxylates with various reagents results in the formation of pyrimido[5,4-b]indole derivatives, demonstrating the compound's potential in synthesizing complex organic structures (Shestakov et al., 2009).

Fluorescence and Chemosensor Applications

  • Dual Detection of Metal Ions

    A study demonstrated the use of an indole derivative for the fluorescence-based detection of Hg2+ and Cu2+ ions, signifying its potential in environmental and clinical applications (Dar et al., 2018).

  • Fluorescent Probes

    Synthesis of methyl 3-arylindole-2-carboxylates and their subsequent study showed that these compounds could be used as fluorescent probes due to their solvent-sensitive emission, highlighting their utility in analytical chemistry (Queiroz et al., 2007).

Antitumor Evaluation

  • Anti-Cancer Activity: Certain methyl indole-3-carboxylate derivatives have shown potential as antitumor agents, indicating the significance of these compounds in medical research and drug development (Niemyjska et al., 2012).

Miscellaneous Applications

  • Synthesis of Carbazoles

    Research shows that this compound derivatives can be utilized in the synthesis of carbazoles, an important class of organic compounds, through Diels-Alder cycloaddition reactions (Back et al., 2003).

  • Creation of Benzazepine and Indole Derivatives

    A study describes the synthesis of various indole derivatives, including 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, from Morita-Baylis-Hillman acetates, showcasing the compound's role in generating diverse organic molecules (Lim et al., 2007).

Properties

IUPAC Name

methyl 3-phenylsulfanyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-19-16(18)14-15(20-11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-14/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFZRQNMJVPVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331304
Record name methyl 3-phenylsulfanyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116757-24-5
Record name methyl 3-phenylsulfanyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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